molecular formula C16H16N2O3 B7059478 2-(5-Methylfuran-2-yl)-5-[2-(3-methylphenoxy)ethyl]-1,3,4-oxadiazole

2-(5-Methylfuran-2-yl)-5-[2-(3-methylphenoxy)ethyl]-1,3,4-oxadiazole

Cat. No.: B7059478
M. Wt: 284.31 g/mol
InChI Key: ULNNEDIBNODNJR-UHFFFAOYSA-N
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Description

2-(5-Methylfuran-2-yl)-5-[2-(3-methylphenoxy)ethyl]-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a furan ring, an oxadiazole ring, and a phenoxyethyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylfuran-2-yl)-5-[2-(3-methylphenoxy)ethyl]-1,3,4-oxadiazole typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring is usually formed by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling of the Phenoxyethyl Group: The phenoxyethyl group can be introduced through nucleophilic substitution reactions, where the phenol derivative reacts with an appropriate alkyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylfuran-2-yl)-5-[2-(3-methylphenoxy)ethyl]-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(5-Methylfuran-2-yl)-5-[2-(3-methylphenoxy)ethyl]-1,3,4-oxadiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(5-Methylfuran-2-yl)-5-[2-(3-methylphenoxy)ethyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Methylfuran-2-yl)-5-[2-(4-methylphenoxy)ethyl]-1,3,4-oxadiazole: Similar structure with a different position of the methyl group on the phenoxyethyl moiety.

    2-(5-Methylfuran-2-yl)-5-[2-(3-chlorophenoxy)ethyl]-1,3,4-oxadiazole: Similar structure with a chlorine substituent instead of a methyl group.

Uniqueness

2-(5-Methylfuran-2-yl)-5-[2-(3-methylphenoxy)ethyl]-1,3,4-oxadiazole is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(5-methylfuran-2-yl)-5-[2-(3-methylphenoxy)ethyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11-4-3-5-13(10-11)19-9-8-15-17-18-16(21-15)14-7-6-12(2)20-14/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNNEDIBNODNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCC2=NN=C(O2)C3=CC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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